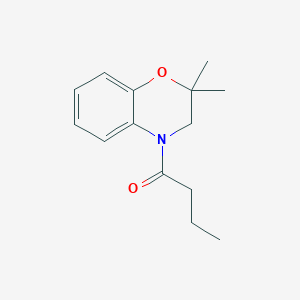
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one, also known as DBPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In medicinal chemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It can also inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In agriculture, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to activate the jasmonic acid (JA) signaling pathway, which leads to the induction of plant defense responses.
Biochemical and Physiological Effects
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In medicinal chemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It can also induce apoptosis, or programmed cell death, in cancer cells. In agriculture, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to induce the production of secondary metabolites, such as phytoalexins, which are involved in plant defense against pests and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one in lab experiments include its synthetic accessibility, high purity, and potential applications in various fields. However, there are also limitations to its use, such as its low solubility in water and potential toxicity at high concentrations. It is important to carefully consider the concentration and application of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one in lab experiments to ensure accurate and reliable results.
Direcciones Futuras
There are many future directions for the study of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one, including the development of novel synthetic methods, the optimization of its applications in various fields, and the exploration of its potential as a therapeutic agent. In medicinal chemistry, future studies could focus on the development of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one derivatives with improved anti-inflammatory and anti-cancer activities. In agriculture, future studies could focus on the optimization of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one application methods for the induction of plant resistance against pests and diseases. In material science, future studies could focus on the synthesis of novel materials with unique properties using 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one as a building block. Overall, the study of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has the potential to lead to new discoveries and applications in various fields.
Métodos De Síntesis
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one can be synthesized through a multistep process that involves the reaction of 2,2-dimethyl-3H-1,4-benzoxazin-4-ol with phenylpropanone. The reaction is catalyzed by a base and yields 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one as the final product. The purity and yield of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to exhibit anti-inflammatory and anti-cancer activities. It can also act as a potential drug target for the treatment of neurodegenerative diseases. In agriculture, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been studied for its ability to induce plant resistance against pests and diseases. In material science, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2)14-20(16-10-6-7-11-17(16)22-19)18(21)13-12-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGWYQQCKDUZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2O1)C(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)


![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)



![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)
![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)
![N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)